molecular formula C23H22N4O4S B3013512 3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one CAS No. 850781-75-8

3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

Cat. No. B3013512
M. Wt: 450.51
InChI Key: JJMNAEDINHRCHT-UHFFFAOYSA-N
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Description

The compound "3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one" is a chemically complex molecule that appears to be related to a class of compounds that exhibit a range of biological activities. The core structure of this compound is a 2H-chromen-2-one, which is a coumarin derivative known for its potential biological properties, including enzyme inhibition and fluorescence .

Synthesis Analysis

The synthesis of related compounds typically involves multicomponent reactions, as seen in the one-pot synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives . These reactions often use starting materials such as bromoacetyl chromen-2-ones, amino-thiadiazoles, and substituted benzaldehydes, indicating that the synthesis of the compound may also involve similar starting materials and multicomponent reaction strategies.

Molecular Structure Analysis

The molecular structure of related compounds is confirmed using spectroscopic methods such as 1H and 13C NMR spectroscopy . These methods allow for the determination of the molecular framework and the identification of substituent groups attached to the core structure. The presence of a benzodioxole moiety in the compound suggests additional complexity and potential for specific biological interactions.

Chemical Reactions Analysis

Compounds with the 2H-chromen-2-one core are reactive and can undergo further chemical transformations. For example, the reaction of coumarin-3-carboxylic acid with amino-triazoles leads to the formation of triazolo-thiadiazolyl chromen-2-ones . This indicates that the compound may also participate in similar chemical reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives can be influenced by the substituents on the core structure. For instance, the introduction of substituents like diethylamino groups can affect the fluorescence properties of the molecule, as seen in the study of blue light-emitting chromen-2-ones . The presence of a diethylamino group in the compound suggests that it may exhibit fluorescence, which could be useful in biological imaging applications.

Scientific Research Applications

Synthesis and Characterization

  • Metal-free Catalyzed Synthesis

    A study described the metal-free catalyzed one-pot multicomponent synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives. These compounds were synthesized using 3-(2-bromoacetyl)chromen-2-ones, 5-amino-1,3,4-thiadiazole-2-thiol, and substituted benzaldehydes, showing good yields and antimicrobial activity upon screening (Merugu et al., 2020).

  • Quantum Chemical and Solvatochromic Studies

    Another study focused on quantum chemical and solvatochromic studies of 1,3,4-thiadiazol coumarin derivatives. This research provided insights into the molecular geometry, ionization potential, electron affinity, and chemical potential, indicating the chemical activity and potential for molecular interactions of these compounds (Chandrasekhar et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors like its toxicity, reactivity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in fields like medicinal chemistry, materials science, or environmental science .

properties

IUPAC Name

3-[5-(1,3-benzodioxol-5-ylmethylamino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4S/c1-3-27(4-2)16-7-6-15-10-17(22(28)31-19(15)11-16)21-25-26-23(32-21)24-12-14-5-8-18-20(9-14)30-13-29-18/h5-11H,3-4,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMNAEDINHRCHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

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